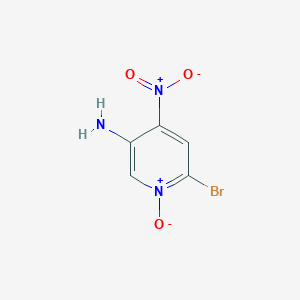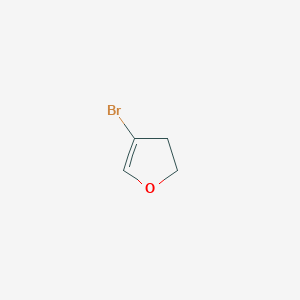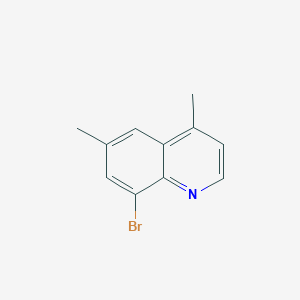
8-Bromo-4,6-dimethylquinoline
Overview
Description
8-Bromo-4,6-dimethylquinoline is a chemical compound with the molecular formula C11H10BrN . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .
Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo various chemical reactions. For example, they can participate in electrophilic and nucleophilic substitution processes . The specific reactions of 8-Bromo-4,6-dimethylquinoline are not directly available from the search results.Scientific Research Applications
Photolabile Protecting Groups for Carboxylic Acids
8-Bromo-4,6-dimethylquinoline has been explored for its potential as a novel photolabile protecting group for carboxylic acids. It exhibits greater single-photon quantum efficiency compared to other established photolabile groups, such as 4,5-dimethoxy-4-nitrobenzyl ester (DMNB) and 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc), making it highly sensitive to multiphoton-induced photolysis. This characteristic, alongside its increased solubility and low fluorescence, renders it advantageous for caging biological messengers for in vivo studies (Fedoryak & Dore, 2002).
Intermediate for Biologically Active Compounds Synthesis
The compound serves as a crucial intermediate in synthesizing various biologically active molecules, exemplified by its role in producing GSK2126458, a compound of significant therapeutic interest. Its synthesis from 2,2-dimethyl-1,3-dioxane-4,6-dione through cyclization and substitution reactions highlights its versatility in chemical synthesis processes (Wang et al., 2015).
Corrosion Inhibition
Derivatives of 8-Bromo-4,6-dimethylquinoline, specifically substituted 8-Hydroxyquinoline derivatives, have been studied for their corrosion inhibition properties on mild steel in acidic conditions. These studies provide insights into their potential applications in protecting metal surfaces, demonstrating their significance beyond biological applications (Rbaa et al., 2018).
Selective Synthesis of Quinoline Derivatives
Research on 8-Bromo-4,6-dimethylquinoline includes its application in the selective synthesis of quinoline derivatives, showcasing its utility in producing various trisubstituted quinolines. This is particularly relevant for creating compounds with potential pharmacological properties, indicating its broad applicability in medicinal chemistry (Şahin et al., 2008).
Photoremovable Protecting Group for Physiological Use
Its utility extends to being a photoremovable protecting group, particularly for physiological applications, where its efficiency under two-photon excitation (2PE) enables the controlled release of bioactive molecules. This application is critical for studying cell physiology with minimal invasiveness and high spatial resolution (Zhu et al., 2006).
Future Directions
Quinoline and its derivatives have attracted significant interest due to their wide variety of applications in medicinal and industrial chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . The future directions for 8-Bromo-4,6-dimethylquinoline specifically are not directly available from the search results.
properties
IUPAC Name |
8-bromo-4,6-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-7-5-9-8(2)3-4-13-11(9)10(12)6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVURSFMMBZZXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4,6-dimethylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



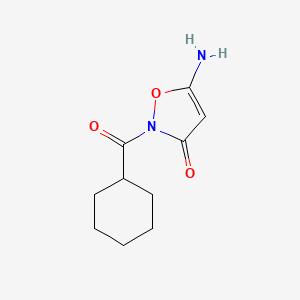
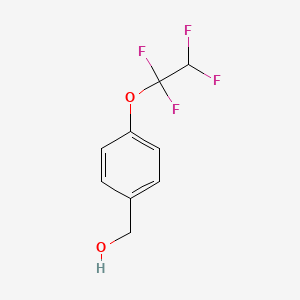
![Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy-](/img/structure/B1380628.png)
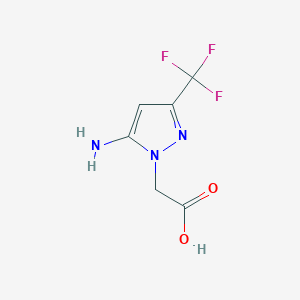
![1-Bromo-4-[(ethanesulfonyl)methyl]benzene](/img/structure/B1380632.png)
![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-2-yl]-2-methylpropanamide](/img/structure/B1380636.png)
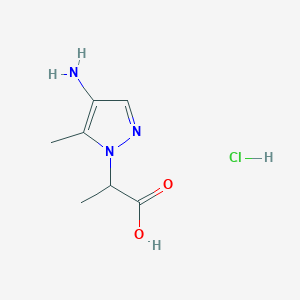

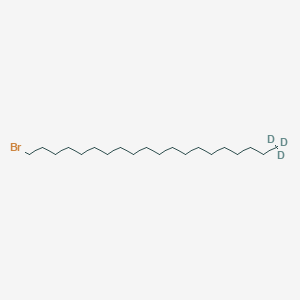
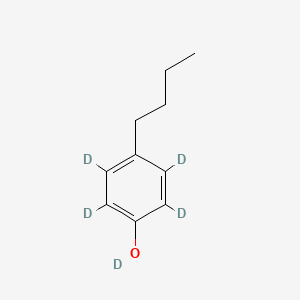
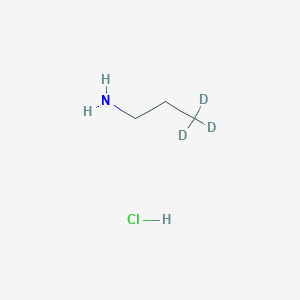
![(E)-N-(2-Aminoethyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B1380644.png)
